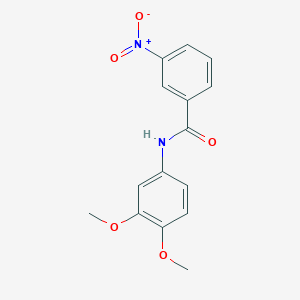

N-(3,4-diméthoxyphényl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a 3,4-dimethoxyphenyl group

Applications De Recherche Scientifique

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It has been suggested that similar compounds may interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, protein activity, and cellular morphology .

Action Environment

The action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, it has been shown to inhibit the corrosion of mild steel in acidic environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide typically involves the reaction of 3,4-dimethoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Reduction: N-(3,4-dimethoxyphenyl)-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,4-dimethoxyaniline and 3-nitrobenzoic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.

N-(3,4-dimethoxyphenyl)ethylamides: Compounds with similar structural features and potential biological activities.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a 3,4-dimethoxyphenyl group, which confer distinct chemical reactivity and potential biological activities

Activité Biologique

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide features a nitro group and methoxy substituents on a benzamide backbone. Its molecular formula is C15H16N2O5, and it possesses unique properties that contribute to its biological activities.

The biological activity of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is attributed to several mechanisms:

- Enzyme Interaction : The compound can interact with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and hydrophobic effects, influencing biochemical pathways involved in cell signaling and metabolism.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle regulation, which may contribute to their anticancer properties.

Anticancer Properties

Research indicates that N-(3,4-dimethoxyphenyl)-3-nitrobenzamide exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In assays involving A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells, the compound showed significant growth inhibition at varying concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study 1: Antitumor Efficacy

In a controlled study, N-(3,4-dimethoxyphenyl)-3-nitrobenzamide was administered to cancer cell cultures. The results indicated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range for several cancer cell lines, indicating potent anticancer activity.

- Mechanism of Induction : Western blot analyses revealed that treatment led to apoptosis and cell cycle arrest in treated cells .

Study 2: Antimicrobial Assessment

A separate investigation focused on the antimicrobial effects of the compound:

- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.

- Results : It demonstrated significant inhibitory effects on bacterial growth, suggesting potential as a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-3-nitrobenzamide | Nitro group, methoxy groups | Anticancer, antimicrobial |

| 3,4-Dimethoxyphenethylamine | Similar methoxy substitutions | Neuroactive properties |

| 3,4-Dimethoxyphenylacetonitrile | Different functional groups | Anticancer potential |

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-7-6-11(9-14(13)22-2)16-15(18)10-4-3-5-12(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJSRIZTXFOCQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.